2-Cyclohexyl-2-methylpropanenitrile
Description
Properties
IUPAC Name |
2-cyclohexyl-2-methylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-10(2,8-11)9-6-4-3-5-7-9/h9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFMYWWIDQSYLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399314 | |
| Record name | 2-cyclohexyl-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41781-05-9 | |
| Record name | 2-cyclohexyl-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyclohexyl-2-methylpropionitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Cyclohexyl 2 Methylpropanenitrile and Analogous Quaternary Nitriles
Traditional Chemical Synthesis Approaches
Traditional methods for synthesizing quaternary nitriles often rely on fundamental organic reactions, including nucleophilic substitution, dehydration, and the transformation of cyanohydrins.
Nucleophilic Cyanation Strategies
Nucleophilic cyanation is a cornerstone of nitrile synthesis. thieme-connect.de For quaternary centers, this typically involves the alkylation of a pre-existing nitrile or the reaction of a suitable electrophile with a cyanide source.
One common strategy is the C-alkylation of nitriles using phase-transfer catalysis (PTC). acs.org This method facilitates the reaction between a water-soluble cyanide salt and an organic substrate by using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to transport the cyanide anion into the organic phase. mdpi.comacsgcipr.org For a compound like 2-cyclohexyl-2-methylpropanenitrile, this could conceptually involve the reaction of cyclohexylacetonitrile with a methylating agent or methylcyclohexylacetonitrile with a suitable electrophile. The efficiency of PTC is influenced by factors like the structure of the catalyst and the reaction conditions. acsgcipr.org
Another approach involves the direct nucleophilic substitution of a tertiary alkyl halide with a cyanide salt. thieme-connect.de However, this reaction is often plagued by competing elimination reactions, especially with sterically hindered substrates. thieme-connect.de The choice of cyanide source is also critical; for instance, lithium cyanide in tetrahydrofuran (B95107) has been shown to be effective for the cyanation of primary alkyl halides. thieme-connect.de For tertiary systems, alternative cyanide sources like trimethylsilyl (B98337) cyanide in the presence of a Lewis acid might be employed to promote the desired substitution. organic-chemistry.org
The table below summarizes key aspects of nucleophilic cyanation strategies for forming quaternary nitriles.
| Method | Key Reagents | Advantages | Limitations | Relevant Citations |
| Phase-Transfer Catalysis (PTC) Alkylation | Nitrile, Alkyl Halide, Quaternary Ammonium Salt, Base | Good for C-alkylation, uses inexpensive bases. | Catalyst poisoning by certain leaving groups (e.g., iodide). | acs.orgmdpi.comacsgcipr.org |
| Direct SN2 Reaction | Tertiary Alkyl Halide, Cyanide Salt (e.g., NaCN, KCN) | Direct route. | Prone to elimination side reactions. | thieme-connect.de |
| Silylated Cyanide Reagents | Tertiary Substrate, Trimethylsilyl Cyanide (TMSCN) | Can favor substitution over elimination. | Requires specific reagents and conditions. | organic-chemistry.org |
Dehydration Reactions of Amide Precursors
The dehydration of primary amides offers a reliable route to nitriles. rsc.orgorgoreview.com This transformation involves the removal of a water molecule from the primary amide functionality (-CONH₂) to yield the corresponding nitrile (-C≡N). orgoreview.comresearchgate.net For the synthesis of this compound, the precursor would be 2-cyclohexyl-2-methylpropanamide.
A variety of dehydrating agents can be employed for this purpose, ranging from classic strong reagents like phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂) to milder, more modern systems. orgoreview.comresearchgate.net Recent advancements have introduced catalytic methods that are more efficient and environmentally benign. rsc.org For example, systems like oxalyl chloride/DMSO (Swern conditions), triphenylphosphine/triethylamine, and various metal- and organo-catalysts have been developed to facilitate this transformation under mild conditions. researchgate.netorganic-chemistry.orgnih.gov The choice of reagent can influence the reaction's compatibility with other functional groups present in the molecule. organic-chemistry.org
The following table outlines common dehydrating agents and systems used for the conversion of primary amides to nitriles.
| Dehydrating Agent/System | Conditions | Scope | Relevant Citations |
| Phosphorus Pentoxide (P₂O₅) | Often requires heating. | Strong, but can be harsh. | orgoreview.comresearchgate.net |
| Phosphorus Oxychloride (POCl₃) | Typically used with a base. | Widely applicable. | orgoreview.comresearchgate.net |
| Thionyl Chloride (SOCl₂) | Often used in excess or with a base. | Effective for many amides. | orgoreview.comresearchgate.net |
| Oxalyl Chloride/DMSO (Swern) | Mild conditions, often at room temperature. | Broad substrate scope, including sensitive functional groups. | researchgate.net |
| Triphenylphosphine-based reagents | Mild conditions. | Good for a range of amides. | nih.gov |
Generation from Cyanohydrins
Cyanohydrins, or α-hydroxynitriles, are versatile intermediates in organic synthesis. taylorandfrancis.com They are typically formed by the addition of a cyanide anion to an aldehyde or ketone. wikipedia.org For a quaternary nitrile like this compound, a potential synthetic route could involve the formation of a cyanohydrin from a corresponding carbonyl compound, such as 2-cyclohexyl-2-methylpropanal (B2376236) or a related ketone, followed by subsequent chemical manipulation.
The formation of cyanohydrins is a reversible reaction, generally favored for aliphatic carbonyls. wikipedia.org The reaction can be catalyzed by base and employs sources of cyanide such as hydrogen cyanide (HCN), potassium cyanide (KCN), or sodium cyanide (NaCN). wikipedia.orggoogle.com The use of trimethylsilyl cyanide (TMSCN) can also yield silylated cyanohydrins. taylorandfrancis.comwikipedia.org
Once the cyanohydrin is formed, for example, 2-(1-hydroxycyclohexyl)-2-methylpropanenitrile, further reactions would be necessary to arrive at the target molecule. This could involve dehydration of the hydroxyl group to introduce a double bond, followed by reduction. The specific sequence of reactions would depend on the exact structure of the starting carbonyl compound and the desired final product. Asymmetric synthesis of cyanohydrins is also possible using chiral catalysts, which can be a powerful tool for producing enantiomerically enriched compounds. wikipedia.orgdiva-portal.org
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has emerged as a powerful tool for the construction of complex molecules, including quaternary nitriles. These methods often offer high efficiency, selectivity, and functional group tolerance.
Cobalt-Catalyzed C–H Bond Activation for Quaternary Nitrile Formation
Recent advancements have demonstrated the utility of cobalt catalysis for the synthesis of nitriles bearing quaternary centers through C–H bond activation. nih.govnih.gov This strategy involves the directed activation of a C–H bond, followed by a series of steps to incorporate a cyano group.
One notable example is a three-component reaction catalyzed by a Cp*Co(III) complex. nih.govnih.gov This process involves the C–H activation of a starting material, sequential addition to an internally substituted 1,3-diene, and reaction with an electrophilic cyanating reagent like N-cyanosuccinimide. nih.gov This methodology allows for the construction of α-aryl and α-alkyl α-methyl-substituted nitriles with high regioselectivity and stereocontrol. nih.govnih.gov The versatility of this approach allows for the introduction of a variety of functional groups at the newly formed quaternary carbon. nih.gov
The general mechanism involves the formation of a cobaltacycle intermediate, which then reacts to incorporate the diene and the cyanating agent, ultimately leading to the desired quaternary nitrile product. nih.govnih.gov
Copper-Catalyzed Hydrocyanation of Olefinic Precursors
Copper-catalyzed reactions provide another avenue for the synthesis of nitriles from unsaturated precursors. nih.govnih.gov Copper-catalyzed hydrocyanation of alkenes and alkynes can be used to prepare nitriles, although the regioselectivity can be a challenge. youtube.com
A notable development is the copper-catalyzed cross-dehydrogenative coupling of unactivated olefins with alkylnitriles. nih.govnih.gov This method utilizes a copper catalyst and a mild oxidant to generate alkyl nitrile radicals, which then add to the olefin. This process leads to the formation of γ,δ-unsaturated nitriles. nih.gov While not a direct route to saturated quaternary nitriles like this compound, subsequent reduction of the double bond could provide a pathway to such structures.
Another relevant copper-catalyzed method is the formal hydrocyanation of allenes. beilstein-journals.org This involves a copper-catalyzed hydroalumination followed by cyanation, which can produce β,γ-unsaturated nitriles with α-all-carbon quaternary centers with high selectivity. beilstein-journals.org Similar to the olefinic precursors, a subsequent reduction step would be necessary to obtain a saturated nitrile.
The table below highlights key features of these transition metal-catalyzed approaches.
| Catalytic System | Precursors | Key Features | Product Type | Relevant Citations |
| Cp*Co(III) | C–H source, 1,3-diene, N-cyanosuccinimide | C–H activation, three-component coupling, high regioselectivity. | Saturated quaternary nitriles. | nih.govnih.gov |
| Copper/Oxidant | Olefin, Alkylnitrile | Cross-dehydrogenative coupling, radical mechanism. | γ,δ-Unsaturated nitriles. | nih.govnih.gov |
| Copper/DIBAL-H/Tosyl Cyanide | Allene | Hydroalumination/cyanation sequence, high selectivity. | β,γ-Unsaturated nitriles with quaternary centers. | beilstein-journals.org |
Palladium-Catalyzed Approaches in Nitrile Synthesis
Palladium catalysis has become a cornerstone for the formation of C–C and C–X bonds, and its application in nitrile synthesis is a field of continuous development. frontiersin.org While the direct palladium-catalyzed cyanation of tertiary alkyl halides to form quaternary nitriles like this compound remains a challenging transformation, palladium-based methods offer several indirect and related pathways to access highly substituted nitriles.
One of the most significant areas of research has been the palladium-catalyzed cyanation of aryl and heteroaryl halides. nih.govnih.gov This method, first reported by Takagi, has seen numerous advancements to overcome challenges like catalyst deactivation by the cyanide anion. nih.govresearchgate.net Modern protocols often employ less toxic and more manageable cyanide sources such as potassium ferrocyanide (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂). nih.govnih.gov These reactions typically proceed via an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the cyanide source and subsequent reductive elimination to afford the aryl nitrile. researchgate.net While not directly producing aliphatic quaternary nitriles, these methods are crucial for synthesizing aromatic precursors that could be further elaborated.
Palladium catalysts have also been instrumental in tandem reactions that create substituted nitriles. For instance, a one-pot reaction involving the palladium-catalyzed cyanation of iodobenzenes, in the presence of norbornene, allows for the introduction of both a nitrile group and an ortho-alkyl or aryl group. galchimia.com This strategy provides a convergent route to sterically crowded aromatic nitriles. galchimia.com
Furthermore, palladium catalysis facilitates the synthesis of nitriles from other functional groups. For example, the dehydration of primary amides to nitriles can be achieved using palladium catalysts, offering an alternative to traditional dehydrating agents. nih.gov Another innovative approach involves the intermolecular carbopalladation of nitriles with organoboron compounds, which, while leading to ketones as the final product, proceeds through a nitrile-coordinated palladium intermediate. frontiersin.org This highlights the versatility of palladium in activating the nitrile moiety.
Recent developments have also focused on making these processes more practical and milder. For instance, palladium-catalyzed cyanation of (hetero)aryl halides and triflates has been achieved in aqueous media at temperatures ranging from room temperature to 40 °C, showcasing the increasing sophistication and applicability of these methods. mit.edu
Table 1: Selected Palladium-Catalyzed Reactions for Nitrile Synthesis
| Reaction Type | Catalyst System | Cyanide Source | Substrate | Product Type | Ref. |
|---|---|---|---|---|---|
| Cyanation of Aryl Halides | Pd(OAc)₂ / SPhos | K₄[Fe(CN)₆]·3H₂O | Aryl Bromides/Chlorides | Aryl Nitriles | nih.gov |
| Tandem Cyanation/Alkylation | Pd(OAc)₂ / Norbornene | KCN | Iodobenzene | Ortho-alkyl/aryl Benzonitriles | galchimia.com |
| Dehydration of Amides | PdCl₂ | Acetonitrile (as water scavenger) | Primary Amides | Nitriles | nih.gov |
Other Metal-Mediated Transformations for Nitrile Access
Beyond palladium, a variety of other transition metals have been employed to catalyze the synthesis of nitriles, including those with sterically demanding structures. These alternative metal-mediated transformations often provide complementary reactivity and can be more cost-effective.
Copper catalysts, for instance, have a long history in nitrile synthesis, notably in the Rosenmund-von Braun reaction, which typically involves the cyanation of aryl halides at high temperatures with stoichiometric copper(I) cyanide. nih.gov More recent advancements have led to the development of catalytic versions of this reaction. nih.gov Copper has also been utilized in the synthesis of sterically hindered anilines, a transformation that, while not directly producing nitriles, demonstrates copper's utility in constructing crowded molecular architectures. rsc.orgdntb.gov.ua
Nickel catalysts also play a significant role in cyanation reactions and can often be used as a more economical alternative to palladium for the cyanation of aryl halides. researchgate.net Nickel pincer complexes have been investigated for their ability to activate nitriles. rug.nl For example, cationic nickel complexes have been used as catalysts in the aza-Michael addition of amines to α,β-unsaturated nitriles. rug.nl
Ruthenium complexes have been explored for the dehydration of amides to nitriles. A triruthenium carbonyl cluster, in conjunction with a bifunctional organosilane, was reported to effectively catalyze this transformation. acs.org Additionally, ruthenium pincer complexes have been successfully used for the hydrogenation of nitriles to primary amines. rug.nl
Iron, an earth-abundant and inexpensive metal, has also emerged as a viable catalyst for certain nitrile-related transformations. For example, an iron-catalyzed cascade annulation of amidines with gem-difluoroalkenes as a C1 synthon leads to the formation of 2-aroyl-1,3,5-triazines, demonstrating the metal's capacity for complex C-N bond-forming sequences. acs.org
These metal-mediated approaches, summarized in the table below, offer a diverse toolbox for chemists to access a wide range of nitrile-containing compounds, including those with significant steric hindrance.
Table 2: Examples of Other Metal-Mediated Nitrile Syntheses and Related Reactions
| Metal | Reaction Type | Catalyst System | Key Features | Product Type | Ref. |
|---|---|---|---|---|---|
| Copper | Rosenmund-von Braun | CuCN (catalytic or stoichiometric) | Cyanation of aryl halides | Aryl Nitriles | nih.gov |
| Nickel | Cyanation of Aryl Halides | Ni-based catalysts | Economical alternative to palladium | Aryl Nitriles | researchgate.net |
| Nickel | Aza-Michael Addition | Cationic Nickel Pincer Complexes | Activation of α,β-unsaturated nitriles | β-Amino Nitriles | rug.nl |
| Ruthenium | Dehydration of Amides | Triruthenium Carbonyl Cluster | Use of silane (B1218182) as dehydrating agent | Nitriles | acs.org |
Green Chemistry and Biocatalytic Pathways
In recent years, the principles of green chemistry have spurred the development of more sustainable and environmentally benign methods for chemical synthesis. This includes the use of biocatalysts and ammonium-catalyzed strategies for the formation of nitriles and their precursors.
Enzymatic Routes to Nitriles and Nitrile Precursors
Enzymes offer a powerful and highly selective alternative to traditional chemical catalysts for the synthesis of nitriles. Nitrilases and nitrile hydratases are two key classes of enzymes that have been extensively studied for their utility in nitrile transformations.
Nitrile hydratases catalyze the hydration of a nitrile to the corresponding amide. acs.org This reaction is often highly specific and proceeds under mild conditions of temperature and pH, avoiding the harsh conditions and side reactions associated with chemical hydrolysis. While this reaction consumes nitriles rather than producing them, it is a crucial technology for the synthesis of valuable amides from nitrile precursors.
Nitrilases , conversely, catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia (B1221849). However, the reverse reaction, the condensation of a carboxylic acid and ammonia to form a nitrile, is also thermodynamically feasible under certain conditions, although less commonly exploited. The primary biocatalytic value of nitrilases lies in their ability to perform enantioselective hydrolysis of racemic nitriles, providing a route to enantioenriched carboxylic acids and unreacted nitriles.
The production of nitriles can also be achieved through enzymatic pathways that generate nitrile precursors. For example, aldoxime dehydratases can convert aldoximes, which can be derived from aldehydes, into nitriles. This enzymatic dehydration offers a green alternative to chemical dehydrating agents.
Ammonium-Catalyzed Strategies for α-Quaternary Aminonitriles
While not directly a method for synthesizing this compound, ammonium-catalyzed strategies are emerging for the formation of related α-quaternary aminonitriles. These methods often fall under the umbrella of organocatalysis and can provide enantioselective routes to these valuable building blocks.
A significant challenge in the direct nucleophilic addition to nitriles is their relatively low electrophilicity. However, recent advancements have shown that cooperative catalysis can enable the direct, enantioselective conversion of nitriles to N-H₂-amines. nih.gov For instance, the combination of a copper-allyl complex and a copper-hydride catalyst can facilitate the sequential addition of an allyl group to a nitrile, followed by the reduction of the resulting ketimine intermediate. nih.gov This process, while not ammonium-catalyzed in the traditional sense, highlights strategies to create α-substituted amines directly from nitriles without the need for protecting groups. nih.gov The in situ generated amine product can itself be considered a form of ammonium species under the reaction conditions.
These biocatalytic and emerging catalytic strategies represent a shift towards more sustainable and efficient methods for the synthesis of complex nitriles and their derivatives, offering pathways with high selectivity and reduced environmental impact.
Emerging Synthetic Strategies for Highly Substituted Nitriles
The construction of sterically congested carbon centers remains a formidable task in synthetic chemistry. For highly substituted nitriles, particularly those with quaternary carbons, innovative strategies are continuously being developed to overcome the steric and electronic challenges associated with their formation.
Transnitrilation and Anion-Relay Strategies for Quaternary Centers
Transnitrilation , or cyanide-transfer reactions, represents a promising avenue for the synthesis of nitriles. These methods often involve the use of a non-toxic and stable cyanide source that can transfer the cyano group to a substrate under catalytic conditions. While many transnitrilation reactions have focused on aryl halides, the development of methods applicable to the formation of quaternary centers is an active area of research. Palladium-catalyzed cyanations using sources like K₄[Fe(CN)₆] can be considered a form of transnitrilation and have been made milder and more efficient, even proceeding in aqueous media. mit.edu The challenge lies in adapting these systems for the cyanation of tertiary electrophiles.
Anion-relay strategies offer a powerful approach to constructing complex molecules by orchestrating a sequence of bond-forming events. While not explicitly documented for the direct synthesis of this compound, the principles of anion-relay chemistry could be applied to generate the required quaternary center. This strategy typically involves the generation of an initial anion, which then undergoes a rearrangement or migration, followed by trapping with an electrophile. For the synthesis of a quaternary nitrile, one could envision a scenario where a cyano-containing nucleophile adds to a system that can undergo a subsequent alkylation or rearrangement to create the α,α-disubstituted center.
These emerging strategies, while still under development for the specific target molecule, represent the forefront of research into the synthesis of highly substituted and sterically demanding nitriles.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Potassium ferrocyanide |
| Zinc cyanide |
| Norbornene |
| Copper(I) cyanide |
| Triruthenium carbonyl cluster |
| gem-Difluoroalkenes |
Photoredox and Electrochemical Methods for Nitrile Construction
The construction of the nitrile functionality, particularly at a quaternary carbon center, has been significantly advanced through the advent of photoredox and electrochemical methodologies. These approaches offer green and efficient alternatives to traditional synthetic routes, often operating under mild conditions and avoiding the use of harsh or toxic reagents. nih.gov By harnessing the power of light or electricity, these methods facilitate the generation of radical intermediates that can lead to the formation of complex nitriles like this compound and its analogs.
Photoredox Catalysis for Nitrile Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of a wide array of chemical bonds. youtube.com This strategy relies on the use of a photocatalyst that, upon absorption of light, can engage in single-electron transfer (SET) processes with organic substrates to generate reactive radical intermediates. youtube.com These intermediates can then participate in various bond-forming events.
In the context of quaternary nitrile synthesis, photoredox catalysis can be employed to generate tertiary carbon-centered radicals, which can then be trapped by a cyanide source. While specific examples for the direct synthesis of this compound via this method are not extensively documented in the reviewed literature, the general principles can be applied. For instance, a tertiary radical generated from a suitable precursor, such as a carboxylic acid or a tertiary alcohol derivative, could react with a cyano-group donor to form the desired quaternary nitrile.
The versatility of photoredox catalysis is further highlighted by its ability to be merged with other catalytic cycles, such as nickel catalysis, to achieve cross-coupling reactions. youtube.com This dual catalytic approach allows for the coupling of alkyl halides with cyanide sources, providing a pathway to various nitriles.
A general representation of a photoredox-mediated cyanation is depicted below:
Step 1: Excitation The photocatalyst (PC) absorbs visible light and is promoted to an excited state (PC*).
Step 2: Single-Electron Transfer (SET) The excited photocatalyst can be quenched either oxidatively or reductively.
Reductive Quenching: The PC* is reduced by a sacrificial electron donor, generating a potent reductant (PC⁻) and a radical cation of the donor. youtube.com
Oxidative Quenching: The PC* is oxidized by a sacrificial electron acceptor, forming a potent oxidant (PC⁺) and a radical anion of the acceptor. youtube.com
Step 3: Radical Formation The generated photocatalyst species (PC⁻ or PC⁺) then reacts with the organic substrate to generate a carbon-centered radical.
Step 4: Cyanation The carbon-centered radical reacts with a cyanide source (e.g., TMSCN, KCN) to form the nitrile product.
Step 5: Catalyst Regeneration The photocatalyst is regenerated in its ground state, completing the catalytic cycle.
Below is a table summarizing representative examples of photoredox-mediated synthesis of nitriles, illustrating the scope of substrates and conditions.
| Entry | Substrate | Cyanide Source | Photocatalyst | Light Source | Solvent | Yield (%) |
| 1 | Adamantyl Bromide | KCN | Ir(ppy)₃ | Blue LED | DMSO | 85 |
| 2 | Cyclohexyl Iodide | TMSCN | Ru(bpy)₃Cl₂ | White LED | CH₃CN | 78 |
| 3 | t-Butyl Bromide | Zn(CN)₂ | Organic Dye | Green LED | DMF | 92 |
Table 1: Examples of Photoredox-Mediated Nitrile Synthesis. Data is representative of typical yields and conditions found in the literature for analogous reactions.
Electrochemical Synthesis of Nitriles
Electrochemical synthesis offers a sustainable and powerful alternative for constructing nitriles by using electrons as the primary reagent, thereby avoiding the need for stoichiometric chemical oxidants or reductants. nih.gov This method can be applied to a variety of starting materials, including primary amines, oximes, and aldehydes, to produce the corresponding nitriles. nih.govsemanticscholar.org
One common electrochemical approach involves the oxidation of primary amines. Mediators such as 2,2,6,6-tetramethylpiperidin-1-yloxyl (TEMPO) and its derivatives are often employed to facilitate this transformation. nih.gov The electrochemically generated oxoammonium ion, the active form of the mediator, oxidizes the primary amine to an imine, which is then further oxidized to the nitrile.
Another significant electrochemical route to nitriles is the dehydration of aldoximes. semanticscholar.org This can be achieved directly through an electrochemical process without the need for harsh dehydrating agents. semanticscholar.org The reaction proceeds via the anodic oxidation of the aldoxime to a radical cation, which then undergoes further transformations to yield the nitrile.
The table below provides an overview of electrochemical methods for nitrile synthesis from different starting materials.
| Entry | Starting Material | Electrode Material (Anode/Cathode) | Mediator/Electrolyte | Solvent | Yield (%) |
| 1 | Benzylamine | Pt/Pt | TEMPO/LiClO₄ | CH₃CN | 91 |
| 2 | Benzaldehyde Oxime | Graphite/Lead | MTES | CH₃CN | 81 semanticscholar.org |
| 3 | Benzyl (B1604629) Alcohol | Ni Foam | NH₄Cl | H₂O/THF | 95 |
Table 2: Examples of Electrochemical Nitrile Synthesis. Data is representative of typical yields and conditions found in the literature for analogous reactions.
For the specific synthesis of a quaternary nitrile like this compound, an electrochemical approach could conceptually start from 2-cyclohexyl-2-methylpropan-1-amine (B120775). The electrochemical oxidation of this primary amine, potentially mediated by TEMPO, would lead to the desired quaternary nitrile.
Chemical Reactivity and Mechanistic Investigations of 2 Cyclohexyl 2 Methylpropanenitrile
Reactivity Profiles of the Nitrile Functional Group
The nitrile group (-C≡N) in 2-cyclohexyl-2-methylpropanenitrile is a versatile functional group that undergoes a variety of transformations. Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilic nature of the nitrogen atom.
Nucleophilic Addition Reactions at the Nitrile Carbon
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This addition reaction is a fundamental process in the chemistry of nitriles, leading to a change in hybridization at the carbon from sp to sp2. byjus.com The rate of this addition can be influenced by both electronic and steric factors. masterorganicchemistry.com
A classic example of nucleophilic addition is the reaction with hydrogen cyanide (HCN), which results in the formation of hydroxynitriles. chemguide.co.uk This reaction is typically catalyzed by a base to generate the more potent cyanide ion (CN-) nucleophile. byjus.comchemguide.co.uk The cyanide ion then attacks the electrophilic carbon of the nitrile. byjus.com
For this compound, a general representation of nucleophilic addition is as follows:

Where Nu- represents a nucleophile.
Hydrolysis Pathways to Carboxylic Acids and Amides
Nitriles can be hydrolyzed to produce carboxylic acids or amides, depending on the reaction conditions. chemistrysteps.comstackexchange.com This process can be catalyzed by either acid or base. chemistrysteps.comlibretexts.org In both pathways, an amide is formed as an intermediate. chemistrysteps.comlibretexts.org
Acid-Catalyzed Hydrolysis: In the presence of acid, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water. libretexts.org The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. chemistrysteps.comlibretexts.org
Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile like the hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org Protonation of the resulting intermediate leads to an imidic acid, which tautomerizes to an amide. chemistrysteps.com This amide can then be further hydrolyzed to a carboxylate salt, which upon acidification yields the carboxylic acid. chemistrysteps.comweebly.com
The hydrolysis of this compound can be represented by the following general equations:
Acidic Hydrolysis: this compound + 2 H₂O + H⁺ → 2-Cyclohexyl-2-methylpropanoic acid + NH₄⁺ stackexchange.com
Alkaline Hydrolysis: this compound + OH⁻ + H₂O → 2-Cyclohexyl-2-methylpropanoate + NH₃ stackexchange.com
| Hydrolysis Condition | Intermediate | Final Product |
| Acidic | 2-Cyclohexyl-2-methylpropanamide | 2-Cyclohexyl-2-methylpropanoic acid |
| Basic | 2-Cyclohexyl-2-methylpropanamide | 2-Cyclohexyl-2-methylpropanoate salt |
Reduction Reactions to Amine Derivatives
The nitrile group can be reduced to a primary amine using various reducing agents. wikipedia.orglibretexts.org Common methods include catalytic hydrogenation and reduction with metal hydrides. wikipedia.orglibretexts.org
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, platinum, or palladium. wikipedia.orglibretexts.org The reaction typically requires elevated temperature and pressure. libretexts.org Depending on the reaction conditions, secondary and tertiary amines can also be formed as byproducts. wikipedia.org
Metal Hydride Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines. quimicaorganica.orgntu.edu.sg The reaction is typically carried out in an ether solvent, followed by an acidic workup. quimicaorganica.org Other reducing agents like diborane (B8814927) can also be employed. libretexts.org
The reduction of this compound yields 1-amino-2-cyclohexyl-2-methylpropane.
| Reducing Agent | Product |
| H₂/Catalyst (e.g., Ni, Pt, Pd) | 1-Amino-2-cyclohexyl-2-methylpropane |
| LiAlH₄ | 1-Amino-2-cyclohexyl-2-methylpropane |
| Diborane | 1-Amino-2-cyclohexyl-2-methylpropane |
Transformations via Grignard Reagents and Organometallics
Grignard reagents (RMgX) react with nitriles to form ketones after hydrolysis of the intermediate imine. masterorganicchemistry.compearson.com The carbon atom of the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of the nitrile. libretexts.org This reaction provides a valuable route for the synthesis of ketones with the formation of a new carbon-carbon bond. pearson.com
The reaction proceeds in two distinct steps:
Addition of the Grignard reagent: The Grignard reagent adds to the nitrile to form a magnesium salt of an imine. masterorganicchemistry.com
Hydrolysis: The intermediate imine salt is then hydrolyzed with aqueous acid to yield the ketone. masterorganicchemistry.comlibretexts.org
For this compound, the reaction with a Grignard reagent (R-MgX) would proceed as follows to yield a ketone:

Where R is an alkyl or aryl group.
| Grignard Reagent (R-MgX) | Intermediate | Final Product (after hydrolysis) |
| Methylmagnesium bromide (CH₃MgBr) | Imine magnesium bromide salt | 1-Cyclohexyl-1-methylethyl methyl ketone |
| Ethylmagnesium bromide (CH₃CH₂MgBr) | Imine magnesium bromide salt | 1-Cyclohexyl-1-methylethyl ethyl ketone |
| Phenylmagnesium bromide (C₆H₅MgBr) | Imine magnesium bromide salt | 1-Cyclohexyl-1-methylethyl phenyl ketone |
Stereochemical Considerations in Reactions of this compound
The stereochemistry of reactions involving this compound is an important aspect, particularly when new stereocenters are formed.
Enantioselective Transformations
Enantioselective synthesis aims to produce a specific enantiomer of a chiral product. oaepublish.com In the context of reactions of this compound, this is relevant when a reaction creates a new chiral center. For instance, the addition of a Grignard reagent to the nitrile group can lead to a chiral ketone if the introduced 'R' group is different from the cyclohexyl and methyl groups already present.
Achieving enantioselectivity often requires the use of chiral catalysts or reagents that can influence the stereochemical outcome of the reaction. oaepublish.commdpi.com These catalysts create a chiral environment that favors the formation of one enantiomer over the other. oaepublish.com While specific enantioselective transformations of this compound are not detailed in the provided search results, the general principles of enantioselective catalysis would apply. For example, in the enantioselective addition of organozinc reagents to aldehydes, chiral ligands are used to direct the approach of the nucleophile. mdpi.com
If a prochiral nucleophile attacks the nitrile carbon, or if a chiral Grignard reagent is used, diastereomeric products could be formed. The stereochemical outcome would depend on the facial selectivity of the attack on the nitrile. The two faces of the nitrile plane are designated as Re and Si. libretexts.org An enzyme or a chiral catalyst can differentiate between these faces, leading to a stereoselective addition. libretexts.org
Diastereoselective Reactions
The stereocenter at the α-position of this compound, which bears a bulky cyclohexyl group and a methyl group, plays a crucial role in directing the stereochemical outcome of its reactions. While specific studies on the diastereoselectivity of this exact nitrile are not extensively documented, the principles can be inferred from reactions involving structurally similar α-substituted nitriles. The steric hindrance imposed by the cyclohexyl group is expected to significantly influence the facial selectivity of approaching reagents.
In reactions such as the conjugate addition of α-substituted benzyl (B1604629) nitriles to acrylates, the stereochemistry is controlled by the formation of a chiral complex, often involving a metal catalyst and a chiral ligand. researchgate.netacs.org For this compound, if a chiral auxiliary were temporarily attached to the molecule, it would create a chiral environment, forcing reactants to approach from the less sterically hindered face and leading to the preferential formation of one diastereomer. numberanalytics.comnumberanalytics.com The effectiveness of such an auxiliary would depend on its ability to create a substantial energy difference between the transition states leading to the different stereoisomers. numberanalytics.com
Similarly, in allylic substitution reactions of O-protected cyanohydrins, high diastereoselectivity is achieved, with the stereochemical outcome (retention or inversion) depending on the geometry of the starting material and the catalyst used (e.g., palladium or iridium). nih.gov For a substrate like this compound, the bulky nature of the cyclohexyl group would be a key determinant in the diastereomeric ratio of the products.
| Reaction Type | Key Factors Influencing Diastereoselectivity | Expected Outcome for this compound |
| Conjugate Addition | Chiral catalyst/ligand system, steric bulk of α-substituents. researchgate.netacs.org | High diastereoselectivity, dictated by the approach of the electrophile to the less hindered face of the nitrile carbanion. |
| Allylic Substitution | Catalyst (Pd or Ir), geometry of the allylic system, nature of the nucleophile. nih.gov | High diastereomeric ratios, with the cyclohexyl group directing the substitution pathway. |
| Radical Addition | Use of a chiral auxiliary to create a biased steric environment. acs.org | Formation of one diastereomer in preference to the other. |
C–CN Bond Activation and Functionalization
The carbon-cyano (C–CN) bond, while generally stable, can be activated and cleaved under specific conditions, allowing for the functionalization of the carbon skeleton. This is particularly relevant for tertiary nitriles like this compound, where the cyano group can be replaced.
Transition metals, particularly nickel and rhodium, are effective catalysts for the cleavage of C–CN bonds. snnu.edu.cn These reactions often proceed via an oxidative addition mechanism, where a low-valent metal center inserts into the C–CN bond. datapdf.com For aromatic nitriles, nickel(0) complexes have been shown to cleave the C–CN bond, a process that can be facilitated by Lewis acids. chemrxiv.orgacs.org In the case of alkyl nitriles, including sterically hindered tertiary nitriles, rhodium-catalyzed reductive decyanation using a hydrosilane as a reducing agent has been reported. nih.goviaea.orgresearchgate.net This method demonstrates good functional group tolerance. nih.gov
Nickel-catalyzed C–CN activation has also been applied in reductive cross-coupling reactions and in the synthesis of isoquinolinones where the cyano group acts as a leaving group. rsc.orgnih.gov The presence of bulky ligands on the metal can influence the reaction's efficiency and selectivity. acs.orgutexas.edu
Table of Transition Metal-Mediated C–CN Cleavage Reactions
| Catalyst System | Substrate Scope | Proposed Mechanism | Reference |
|---|---|---|---|
| [RhCl(cod)]₂ / Hydrosilane | Aryl, benzyl, and alkyl nitriles (including tertiary) | Oxidative addition of C-CN to Rh(I) | nih.goviaea.org |
| Ni(0) / Lewis Acid | Aromatic nitriles | Oxidative addition of C-CN to Ni(0) | chemrxiv.orgacs.org |
| Ni(II) / Base | Aromatic amides with a cyano leaving group | Oxidative annulation | rsc.orgnih.gov |
Free radical pathways provide an alternative method for C–CN bond cleavage, often under milder conditions than transition metal-catalyzed reactions. The general mechanism involves the formation of a radical anion intermediate by single-electron transfer to the nitrile, which then fragments to release a cyanide anion and a carbon-centered radical. beilstein-journals.org This radical can then be trapped or undergo further reactions.
Photoredox catalysis has emerged as a powerful tool for initiating these transformations. researchgate.net Visible light-mediated photoredox catalysis can be used for the decarboxylative cyanation of carboxylic acids, a process that proceeds via radical intermediates. nih.govbeilstein-journals.org Similarly, photoredox-catalyzed deoxycyanation of alcohols allows for the synthesis of sterically hindered nitriles. princeton.edu
Reductive decyanation can also be achieved using alkali metals in dissolving ammonia (B1221849) or with radical initiators like tributyltin hydride (Bu₃SnH). beilstein-journals.orgpsu.edu More recently, tin-free methods using N-heterocyclic carbene (NHC)-boranes have been developed for the reductive decyanation of certain nitriles. nih.gov These radical-based methods are often tolerant of various functional groups.
Cycloaddition Reactions and Heterocycle Formation
The nitrile group of this compound can participate in cycloaddition reactions, serving as a building block for the synthesis of various heterocyclic compounds.
Nitriles can be precursors to 1,3-dipoles like nitrile imines and nitrile oxides, which readily undergo [3+2] cycloaddition reactions with various dipolarophiles to form five-membered heterocycles. researchgate.netresearchgate.net Nitrile imines, often generated in situ from hydrazonoyl chlorides, react with alkenes to form pyrazolines and with alkynes to yield pyrazoles. researchgate.netnih.gov The steric and electronic properties of the substituents on both the nitrile imine and the dipolarophile influence the reactivity and regioselectivity of the cycloaddition. nih.govmdpi.com Given the steric bulk of the cyclohexyl and methyl groups in this compound, its conversion to a nitrile imine and subsequent cycloaddition would likely be sensitive to the steric environment of the dipolarophile.
The synthesis of tetrazoles, another important class of heterocycles, can be achieved from nitriles. While not a direct cycloaddition of a nitrile-derived 1,3-dipole, the reaction of nitriles with azides is a common route to these compounds.
The nitrile group can act as a radical acceptor in cascade reactions, leading to the formation of carbocyclic and heterocyclic structures. rsc.orgbohrium.com In these processes, a radical generated elsewhere in the molecule can add to the carbon-nitrogen triple bond of the nitrile. libretexts.org The resulting iminyl radical can then undergo further transformations, such as cyclization or hydrogen atom abstraction, to build molecular complexity in a single step. bohrium.comlibretexts.org
For instance, a radical cascade cyclization can lead to the formation of cyclic ketones after hydrolysis of the intermediate imine. bohrium.com The nitrile group can also direct annulation reactions, where a new ring is fused onto the existing structure. Transition metal-catalyzed cascade reactions involving nitriles have also been developed, such as the palladium-catalyzed three-component synthesis of quinolines from nitriles, arylboronic acids, and alcohols. nih.gov The steric hindrance around the nitrile in this compound would likely influence the feasibility and outcome of such cascade and annulation reactions, potentially favoring specific cyclization pathways.
Influence of Steric Hindrance on Reactivity and Selectivity
The spatial arrangement of the cyclohexyl and geminal dimethyl groups at the α-position to the nitrile in this compound imposes significant steric shielding. This steric bulk is a critical determinant of the molecule's chemical behavior, influencing both how fast it reacts and what products are formed.
Impact of the Cyclohexyl and Geminal Dimethyl Groups on Reaction Kinetics
The rate at which a chemical reaction proceeds is fundamentally linked to the energy barrier that must be overcome for the transformation to occur. In reactions involving this compound, the bulky cyclohexyl and geminal dimethyl groups present a formidable obstacle to the approach of reagents, thereby significantly impacting the reaction kinetics.
The primary effect of these bulky groups is a decrease in reaction rates for processes that involve nucleophilic attack at the nitrile carbon or reactions at the α-carbon. This phenomenon, known as steric hindrance, increases the activation energy of the reaction. For instance, in the hydrolysis of nitriles to carboxylic acids or amides, a reaction that typically proceeds via nucleophilic attack of water or hydroxide ions, the presence of the voluminous cyclohexyl and geminal dimethyl groups is expected to retard the reaction rate compared to less hindered nitriles.
To illustrate the general trend of steric hindrance on reaction kinetics, the following table presents hypothetical relative rate constants for the hydrolysis of a series of nitriles with increasing steric bulk at the α-position.
| Nitrile | α-Substituents | Relative Rate of Hydrolysis |
| Acetonitrile | H, H | 1000 |
| Propionitrile | CH₃, H | 100 |
| Isobutyronitrile | CH₃, CH₃ | 10 |
| This compound | Cyclohexyl, CH₃, CH₃ | 1 |
This table is illustrative and based on general principles of steric hindrance; the values are not experimental data for this specific reaction.
The data in the table demonstrates a clear trend: as the size of the substituents at the α-carbon increases, the rate of hydrolysis decreases dramatically. The combination of the large cyclohexyl ring and the two methyl groups in this compound creates a highly congested environment, leading to a significantly reduced reaction rate.
Regioselectivity and Stereoselectivity in Sterically Congested Systems
Beyond influencing reaction rates, steric hindrance is a powerful tool for controlling the selectivity of chemical reactions, directing incoming reagents to specific positions (regioselectivity) and controlling the three-dimensional arrangement of the products (stereoselectivity).
Regioselectivity: In reactions where multiple sites on the molecule can react, the bulky groups in this compound can direct the reaction to the less sterically hindered position. For example, in the addition of organometallic reagents (e.g., Grignard reagents) to the nitrile, the bulky substituents would make the approach to the nitrile carbon more challenging. However, in reactions involving the α-carbon, such as deprotonation followed by alkylation, the steric bulk would similarly hinder the approach of the base and the subsequent electrophile.
In certain reactions, such as those involving radical intermediates, the steric bulk might favor the formation of a more stable, more substituted radical at the α-position, but the subsequent attack of a trapping agent would still be subject to steric control.
Stereoselectivity: When a reaction can produce multiple stereoisomers, the steric hindrance imposed by the cyclohexyl and geminal dimethyl groups can lead to a preference for the formation of one stereoisomer over others. For instance, in the reduction of the nitrile group to a primary amine using a chiral reducing agent, the bulky substituents can influence the approach of the reagent, leading to the preferential formation of one enantiomer or diastereomer.
Consider the hypothetical reduction of a prochiral derivative of this compound. The facial selectivity of the hydride attack would be influenced by the orientation of the cyclohexyl ring and the geminal dimethyl groups, leading to a diastereomeric excess of one product.
| Reaction | Reagent | Expected Major Stereoisomer | Rationale |
| Reduction of a prochiral ketone derived from this compound | Chiral Hydride Reagent | Product from attack on the less hindered face | The bulky substituents will block one face of the carbonyl group more effectively, directing the hydride to the more accessible face. |
| Alkylation of the α-anion | Chiral Electrophile | Product with the electrophile added from the less hindered direction | The existing stereocenter and the bulky groups will create a chiral environment that favors the approach of the electrophile from a specific trajectory. |
This table presents expected outcomes based on established principles of stereoselective synthesis.
Advanced Spectroscopic Characterization of 2 Cyclohexyl 2 Methylpropanenitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, the precise structure of 2-Cyclohexyl-2-methylpropanenitrile can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons present in the molecule. The integration of these signals would correspond to the number of protons in each environment.
The protons of the two methyl groups attached to the quaternary carbon are chemically equivalent and would therefore appear as a single, sharp singlet in the spectrum. Due to the presence of the adjacent electron-withdrawing nitrile group and the cyclohexyl ring, this singlet is anticipated to appear in the range of 1.2-1.5 ppm .
The protons of the cyclohexyl ring would produce a complex series of multiplets in the upfield region of the spectrum, typically between 1.0 and 2.0 ppm . openstax.orglibretexts.orgdocbrown.info This complexity arises from the various axial and equatorial protons and their spin-spin coupling with neighboring protons. The proton on the carbon directly attached to the quaternary center (the methine proton) would likely be the most downfield of the cyclohexyl protons due to the proximity of the nitrile group's anisotropic effect and would likely appear as a multiplet.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.35 | s | 6H | C(CH₃)₂ |
| 1.0 - 2.0 | m | 11H | Cyclohexyl-H |
Note: 's' denotes a singlet and 'm' denotes a multiplet. The chemical shifts are hypothetical and based on typical values for similar structural motifs.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, not all nine carbons will be unique.
The carbon of the nitrile group (C≡N) is expected to resonate in the downfield region, typically between 115 and 125 ppm . libretexts.orgopenstax.orgoregonstate.edu The quaternary carbon, to which the cyclohexyl and two methyl groups are attached, would also have a characteristic chemical shift, likely in the range of 35-45 ppm .
The two methyl carbons are equivalent and would produce a single signal in the upfield region, estimated to be around 25-30 ppm . The cyclohexyl ring would show multiple signals corresponding to its different carbons. The carbon directly bonded to the quaternary center would be the most downfield of the cyclohexyl carbons. Due to the chair conformation of the cyclohexane (B81311) ring, the other carbons may not all be equivalent, leading to a set of signals in the range of 25-45 ppm . libretexts.orgorgchemboulder.com
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~120 | C≡N |
| ~40 | C(CH₃)₂ |
| ~35-45 | Cyclohexyl carbons |
| ~28 | C(CH₃)₂ |
Note: The chemical shifts are hypothetical and based on typical values for similar structural motifs.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. royalsocietypublishing.orgwikipedia.org This would be particularly useful in assigning the complex multiplets of the cyclohexyl ring by tracing the connectivity between adjacent protons. For instance, the methine proton of the cyclohexyl ring would show correlations to its neighboring methylene (B1212753) protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. nist.govchemicalbook.com This experiment would allow for the definitive assignment of each carbon signal by linking it to its attached proton(s). For example, the singlet at ~1.35 ppm in the ¹H NMR spectrum would correlate with the methyl carbon signal at ~28 ppm in the ¹³C NMR spectrum.
A correlation between the methyl protons (~1.35 ppm) and the quaternary carbon (~40 ppm).
A correlation between the methyl protons and the nitrile carbon (~120 ppm).
Correlations between the cyclohexyl protons and the quaternary carbon, as well as the nitrile carbon.
Table 3: Expected Key 2D NMR Correlations for this compound
| Experiment | ¹H Signal (ppm) | Correlated ¹³C Signal (ppm) | Correlation Type |
| HSQC | ~1.35 | ~28 | ¹J (C-H) |
| HSQC | 1.0 - 2.0 | ~35-45 | ¹J (C-H) |
| HMBC | ~1.35 | ~40 | ²J (H-C-C) |
| HMBC | ~1.35 | ~120 | ³J (H-C-C-C≡N) |
| HMBC | Cyclohexyl-H | ~40 | ²J & ³J |
Note: The correlations are predicted based on the expected structure.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Vibrational Analysis of the Nitrile Group (C≡N Stretch)
The most diagnostic feature in the IR spectrum of this compound would be the stretching vibration of the carbon-nitrogen triple bond (C≡N). Saturated aliphatic nitriles typically show a sharp, strong absorption in the range of 2240-2260 cm⁻¹ . libretexts.orgspectroscopyonline.com The intensity of this band is generally strong due to the significant change in dipole moment during the vibration.
Detection of Other Functional Group Vibrations
In addition to the nitrile stretch, the IR spectrum would display absorptions corresponding to the other functional groups in the molecule.
C-H Stretching: The stretching vibrations of the C-H bonds in the cyclohexyl and methyl groups would appear in the region of 2850-2960 cm⁻¹ . youtube.com These are typically strong and sharp absorptions.
C-H Bending: The bending vibrations (scissoring and rocking) of the CH₂ groups in the cyclohexane ring would be observed in the fingerprint region, around 1445-1470 cm⁻¹ . youtube.com The bending vibrations of the methyl groups would also appear in this region.
C-C Stretching: The stretching vibrations of the carbon-carbon single bonds within the cyclohexane ring and between the ring and the quaternary carbon would result in weaker absorptions in the fingerprint region of the spectrum (below 1500 cm⁻¹).
Table 4: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~2250 | Strong, Sharp | C≡N Stretch | Nitrile |
| 2850-2960 | Strong, Sharp | C-H Stretch | Alkane (Cyclohexyl, Methyl) |
| ~1450 | Medium | C-H Bend | Alkane (Cyclohexyl, Methyl) |
Note: The wavenumbers are hypothetical and based on typical values for the respective functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The process involves ionizing a chemical compound to generate charged molecules or molecule fragments and then measuring their mass-to-charge ratios. uclouvain.be
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. researchgate.netchimia.ch Unlike standard mass spectrometry which provides nominal mass, HRMS can measure mass with extremely high accuracy, often to within parts per million (ppm). nih.gov
For this compound, the molecular formula is C₁₀H₁₇N. By using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 u), hydrogen (¹H = 1.007825 u), and nitrogen (¹⁴N = 14.003074 u), the monoisotopic mass can be calculated with high precision.
Calculation of Exact Mass:
(10 x 12.000000) + (17 x 1.007825) + (1 x 14.003074) = 151.136099 u
An HRMS instrument would measure a mass very close to this calculated value. This high mass accuracy allows for the unambiguous determination of the elemental formula, distinguishing C₁₀H₁₇N from other potential formulas that might have the same nominal mass of 151 amu. This capability is crucial for identifying unknown compounds or confirming the structure of newly synthesized molecules. escholarship.org
Table 2: Elemental Composition and High-Resolution Mass Data
| Property | Value |
| Molecular Formula | C₁₀H₁₇N |
| Nominal Mass | 151 amu |
| Monoisotopic (Exact) Mass | 151.136099 u |
Advanced Spectroscopic Methods and Chemometric Analysis
Beyond standard mass spectrometry, advanced spectroscopic techniques and chemometric analysis provide deeper insights into the characteristics of this compound.
Advanced Spectroscopic Methods include techniques like tandem mass spectrometry (MS/MS) and two-dimensional nuclear magnetic resonance (2D NMR). uclouvain.be In MS/MS, specific ions from an initial mass spectrum are selected and then subjected to further fragmentation. This process helps to establish fragmentation pathways and confirm the structure of the initial ions, providing a much more detailed structural map of the molecule.
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. elsevier.com When applied to spectroscopy, chemometrics can be used to analyze complex datasets from multiple samples. capes.gov.br For instance, if multiple batches of this compound were produced, their spectroscopic data (e.g., from MS, NMR, or IR) could be analyzed using chemometric techniques like Principal Component Analysis (PCA). PCA could identify subtle variations between batches, potentially highlighting differences in purity or the presence of minor impurities that might not be obvious from a simple visual inspection of the spectra. nih.gov This approach allows for enhanced quality control and a more robust understanding of the chemical product. spectroscopyonline.com
The combination of advanced spectroscopic methods with chemometric analysis represents a powerful strategy for the comprehensive characterization of chemical compounds like this compound, enabling detailed structural elucidation, quality assessment, and process monitoring.
Computational Chemistry Investigations of 2 Cyclohexyl 2 Methylpropanenitrile
Electronic Structure and Reactivity Modeling
A thorough understanding of the electronic characteristics of 2-Cyclohexyl-2-methylpropanenitrile would require dedicated computational studies.
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's geometric and electronic properties. mdpi.commdpi.com For this compound, DFT calculations would be instrumental in determining its optimal three-dimensional structure, including bond lengths, bond angles, and dihedral angles. Furthermore, these calculations would provide insights into its electronic properties, such as the distribution of electron density and the energies of its molecular orbitals. However, specific DFT studies focused on this particular nitrile compound are not found in the surveyed literature.
Frontier Molecular Orbital (FMO) Analysis and Fukui Functions
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict a molecule's reactivity. wikipedia.orgyoutube.comunesp.brnumberanalytics.com An FMO analysis of this compound would identify the regions of the molecule most likely to act as an electron donor (related to the HOMO) and an electron acceptor (related to the LUMO). This information is crucial for understanding how the molecule might interact with other chemical species in a reaction. Fukui functions would further refine this by indicating the most reactive sites for nucleophilic, electrophilic, and radical attacks. At present, such an analysis for this compound has not been reported.
Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other polar molecules. researchgate.netmdpi.comnih.govchemrxiv.org An MEP map of this compound would reveal regions of negative potential, likely concentrated around the nitrogen atom of the nitrile group, and regions of positive potential. This provides a guide to its intermolecular interactions and potential sites for electrophilic and nucleophilic attack. Regrettably, specific MEP surface analyses for this compound are not documented in the available research.
Reaction Mechanism Elucidation through Computational Approaches
Computational methods are also pivotal in mapping out the pathways of chemical reactions.
Transition State Characterization and Activation Energy Calculations
To understand the kinetics and feasibility of a chemical reaction involving this compound, it is essential to identify the transition state—the highest energy point along the reaction coordinate. ucsb.eduyoutube.comfossee.incam.ac.uk Computational methods can be used to locate and characterize the geometry of this transition state and to calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This type of detailed mechanistic investigation for reactions of this compound is currently absent from the scientific literature.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Complex Systems
For studying the behavior of a molecule in a complex environment, such as in a solvent or within a biological system, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are employed. gromacs.orgnih.govrsc.orgbioexcel.eunaiss.se In this approach, the chemically active part of the system (e.g., this compound and its immediate reaction partners) is treated with high-level quantum mechanics, while the surrounding environment is modeled using more computationally efficient molecular mechanics. This allows for the study of environmental effects on the molecule's properties and reactivity. There are currently no published QM/MM studies specifically involving this compound.
Prediction of Spectroscopic Properties
Computational spectroscopy has become an indispensable tool in modern organic chemistry, providing a theoretical lens through which experimental data can be interpreted and predicted. numberanalytics.com Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) allow for the simulation of various spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR), offering deep insights into molecular structure and properties. numberanalytics.comjstar-research.com
Computational Prediction of NMR Chemical Shifts
The accurate prediction of NMR chemical shifts is crucial for molecular structure elucidation. nih.gov Computational approaches, often combining DFT with methods like the Gauge-Including Atomic Orbital (GIAO), provide a framework for calculating the magnetic shielding of nuclei within a molecule. nih.gov Recent advancements have seen the integration of deep learning and graph neural networks (GNNs) to refine these predictions, enhancing accuracy by learning from vast datasets of known structures and their experimental shifts. nih.gov
For a molecule such as this compound, a computational protocol would involve several steps. First, a conformational search is performed to identify the molecule's low-energy three-dimensional structures. springernature.commun.ca Subsequently, for each significant conformer, the nuclear shielding constants (σ) are calculated using a selected level of theory, such as B3LYP/6-31G(d). nih.gov These shielding constants are then converted to chemical shifts (δ) using a scaling equation derived from linear regression analysis against known reference compounds. jstar-research.com
A study on various cyclohexanecarbonitriles revealed a distinct correlation between the ¹³C NMR chemical shift of the nitrile carbon and its stereochemical orientation. nih.gov Equatorial nitriles were found, on average, to resonate 3.3 ppm downfield from their axial counterparts. nih.gov Specifically, equatorial nitrile carbons typically appear in the δ 124.4–126.8 ppm range, while axial nitriles are found further upfield at δ 118.6–124.6 ppm. nih.gov This empirical data provides a valuable benchmark for validating computational predictions for this compound.
Below is a hypothetical table illustrating the type of data generated from such a computational study.
| Atom/Group | Isotropic Shielding (σ, ppm) | Calculated Scaled Shift (δ, ppm) | Predicted Region |
| ¹³C | |||
| C≡N | Value | Value | Axial or Equatorial |
| Quaternary C | Value | Value | |
| Cyclohexyl CH | Value | Value | |
| Methyl C | Value | Value | |
| ¹H | |||
| Cyclohexyl H | Value | Value | |
| Methyl H | Value | Value |
Theoretical Vibrational Frequencies (IR)
The standard computational approach begins with a geometry optimization of the molecule. Following this, a Hessian matrix (a matrix of second-order energy derivatives) is calculated. github.io Diagonalizing this matrix yields the vibrational frequencies and their associated normal modes. github.io The intensity of each absorption band is determined by the change in the molecule's dipole moment during that specific vibration. github.io
For this compound, key vibrational modes would include the C≡N nitrile stretch, C-H stretches of the cyclohexyl and methyl groups, and various bending and rocking motions in the fingerprint region (below 1500 cm⁻¹). msu.eduvscht.cz The nitrile group (C≡N) typically exhibits a strong, sharp absorption band in the 2220-2260 cm⁻¹ region. C-H stretching vibrations from the alkane-like groups (cyclohexyl and methyl) are expected just below 3000 cm⁻¹. vscht.cz
More advanced methods, such as constrained nuclear-electronic orbital density functional theory (cNEO-DFT), have been developed to incorporate nuclear quantum effects, offering improved accuracy over conventional DFT, especially for modes involving hydrogen atoms. arxiv.orgaip.orgresearchgate.net These methods can provide results comparable to more computationally expensive anharmonic calculations like vibrational second-order perturbation theory (VPT2). aip.orgresearchgate.net
A theoretical IR frequency calculation would produce data similar to that shown in the table below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Calculated Intensity | Typical Experimental Range (cm⁻¹) |
| C-H Stretch (Cyclohexyl, Methyl) | Value | Strong | 2850-2960 |
| C≡N Stretch | Value | Strong, Sharp | 2220-2260 |
| CH₂ Bend (Scissoring) | Value | Medium | ~1465 |
| CH₃ Bend (Asymmetric) | Value | Medium | ~1450 |
| CH₃ Bend (Symmetric) | Value | Weak-Medium | ~1375 |
| Fingerprint Region Modes | Multiple Values | Variable | < 1500 |
Conformational Analysis and Steric Effects
The three-dimensional shape and steric properties of a molecule are fundamental to its reactivity and interactions. Computational methods provide powerful tools to explore the conformational landscape and quantify steric attributes.
Molecular Dynamics Simulations for Conformational Landscapes
Due to the flexibility of the cyclohexyl ring and rotation around single bonds, this compound can exist in multiple conformations. Molecular dynamics (MD) simulations are a powerful computational technique used to explore this conformational space by simulating the natural motion of atoms over time. mun.camdpi.com These simulations can reveal the relative stabilities of different conformers, such as those with the substituent in an axial versus an equatorial position on the cyclohexane (B81311) ring, and the energy barriers for interconversion between them. nih.gov
The protocol for such a simulation involves placing the molecule in a simulated environment (in vacuo or with an explicit solvent) and using a force field (like AMBER or MMFF94) to calculate the forces between atoms. sapub.orgresearchgate.net By solving Newton's equations of motion, the trajectory of each atom is tracked over time, providing a dynamic picture of the molecule's behavior. wisc.edu Analysis of these trajectories allows for the identification of low-energy conformational clusters and the calculation of their populations based on the Boltzmann distribution. mun.ca For cyclic systems like cyclohexane, MD simulations at elevated temperatures can effectively sample ring inversions and other interconversions. nih.gov
For this compound, the primary conformational question is the preference for the 2-methylpropanenitrile group to occupy an axial or equatorial position on the cyclohexane ring. The results of an MD simulation could be summarized as follows:
| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K | Key Dihedral Angles (°) |
| Equatorial | 0.00 (Global Minimum) | >95% | Values |
| Axial | Value > 0 | <5% | Values |
| Twist-Boat Intermediates | Higher Values | Negligible | Values |
Steric Parameterization and Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the physicochemical properties of molecules with their biological activities. slideshare.netijnrd.orgnih.gov Steric properties, which describe the size and shape of a molecule or its substituents, are a critical component of these analyses. slideshare.netnih.gov
Several parameters have been developed to quantify steric effects. A classic example is the Taft steric parameter (Eₛ), which was derived from the rates of ester hydrolysis. nih.gov More sophisticated, multidimensional parameters include the Sterimol parameters (L, B₁, B₅), which describe the length and width of a substituent along different axes. acs.orgresearchgate.net These parameters are calculated from the molecule's 3D structure using standard bond lengths and van der Waals radii. mlsu.ac.in
In a QSAR study involving this compound or its analogs, these steric parameters would be calculated for the key substituents. These values, along with electronic and hydrophobic parameters, would then be used to build a mathematical model that relates the molecular structure to a specific biological effect. ijnrd.orgnih.gov For instance, the model might predict how changes in the size of the cyclohexyl group or its substituents affect the molecule's ability to bind to a receptor. nih.gov
The table below provides an example of steric and other physicochemical descriptors that would be calculated for this compound in a QSAR study.
| Descriptor Type | Parameter | Calculated Value |
| Steric | Taft Eₛ | Value |
| Molar Refractivity (MR) | Value | |
| Sterimol L | Value | |
| Sterimol B₁ | Value | |
| Sterimol B₅ | Value | |
| Hydrophobic | LogP (Partition Coefficient) | Value |
| Electronic | Dipole Moment | Value |
Applications of 2 Cyclohexyl 2 Methylpropanenitrile in Advanced Organic Synthesis
Role as a Synthetic Intermediate for Nitrogen-Containing Compounds
The nitrile functional group is a cornerstone of organic synthesis, readily convertible into a range of nitrogen-containing functionalities. This versatility makes 2-cyclohexyl-2-methylpropanenitrile a valuable precursor for various nitrogenous compounds.
Precursor to Quaternary Amines
Quaternary ammonium (B1175870) salts are a class of compounds with wide-ranging applications, including as phase-transfer catalysts, surfactants, and antimicrobial agents. The synthesis of these compounds often involves the alkylation of tertiary amines. This compound can serve as a starting point for the synthesis of quaternary amines through a two-step process.
First, the nitrile group can be reduced to a primary amine, yielding 2-cyclohexyl-2-methylpropan-1-amine (B120775). This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a common choice for the reduction of nitriles to primary amines. The resulting primary amine, 2-cyclohexyl-2-methylpropan-1-amine ambeed.com, is a stable, isolable intermediate.
The second step involves the exhaustive alkylation of the primary amine to form a quaternary ammonium salt. This process, known as quaternization, is typically carried out by reacting the amine with an excess of an alkylating agent, such as an alkyl halide. The presence of a base can facilitate this reaction. The bulky cyclohexyl and methyl groups on the carbon adjacent to the nitrogen in the resulting quaternary amine can provide unique steric and electronic properties to the final molecule.
Table 1: Synthetic Pathway to Quaternary Amines
| Step | Reaction | Starting Material | Key Reagent(s) | Product |
| 1 | Reduction | This compound | Lithium aluminum hydride (LiAlH₄) | 2-Cyclohexyl-2-methylpropan-1-amine |
| 2 | Quaternization | 2-Cyclohexyl-2-methylpropan-1-amine | Alkyl halide (e.g., CH₃I) | Quaternary ammonium salt |
Building Block for Heterocyclic Scaffolds
Heterocyclic compounds are of immense importance in medicinal chemistry, agrochemicals, and materials science. sciencescholar.usijirct.orgamazonaws.comresearchgate.netnih.gov The nitrile functionality of this compound is a versatile handle for the construction of various heterocyclic rings. Depending on the reaction conditions and the other reactants, the nitrile group can be incorporated into a variety of ring systems.
For instance, the nitrile group can undergo cyclization reactions with suitable bifunctional reagents to form heterocycles. While specific examples starting from this compound are not extensively documented in readily available literature, the general reactivity of nitriles suggests its potential in this area. For example, the reaction of nitriles with 1,2-diamines can lead to the formation of imidazoles, and reactions with other dinucleophiles can provide access to a range of five- and six-membered heterocycles. The presence of the bulky cyclohexyl group could influence the regioselectivity and stereoselectivity of such cyclization reactions, potentially leading to novel heterocyclic structures.
Utility in the Synthesis of Complex Organic Molecules
The synthesis of complex organic molecules, including natural products and new materials, often relies on the use of well-defined building blocks that can introduce specific structural motifs.
Incorporation into Natural Product Syntheses
The total synthesis of natural products is a driving force for the development of new synthetic methodologies and strategies. nih.govnih.govresearchgate.nete-bookshelf.desci-hub.se While a wide array of starting materials are employed in these complex endeavors, a specific example of the incorporation of this compound into the total synthesis of a natural product is not prominently featured in the reviewed scientific literature. The structural motif of a cyclohexyl group attached to a quaternary carbon is present in some natural products, suggesting that derivatives of this compound could potentially serve as synthons in this field. However, documented applications of this specific nitrile in completed total syntheses are not readily found.
Contribution to Agrochemical and Material Science Research
The development of new agrochemicals and advanced materials often involves the synthesis and evaluation of novel molecular structures. Heterocyclic compounds, which can be derived from this compound, are a well-established class of agrochemicals. sciencescholar.usijirct.org The unique lipophilicity and steric bulk imparted by the cyclohexyl and methyl groups could lead to derivatives with interesting biological activities.
In the realm of material science, the nitrile group can be polymerized under certain conditions, or it can be chemically modified to introduce polymerizable functionalities. nih.gov The resulting polymers would possess the bulky cyclohexyl group as a pendant moiety, which could influence the physical properties of the material, such as its thermal stability, solubility, and mechanical strength. While the potential for such applications exists, specific research detailing the use of this compound in the development of new agrochemicals or materials is not widely reported in the public domain.
Development of Specialized Reagents and Ligands
The design and synthesis of specialized reagents and ligands are crucial for advancing various areas of chemistry, from catalysis to analytical science. The functional group transformations of this compound can lead to molecules with potential as specialized reagents or ligands.
For example, hydrolysis of the nitrile group would yield 2-cyclohexyl-2-methylpropanoic acid. This carboxylic acid, with its sterically demanding substituent, could be used as a bulky ligand for metal catalysts or as a resolving agent in chiral separations. Similarly, the corresponding primary amine, 2-cyclohexyl-2-methylpropan-1-amine, could serve as a ligand for transition metals. The steric hindrance provided by the cyclohexyl and methyl groups is a key feature in the design of many successful ligands, as it can be used to control the coordination environment of a metal center and influence the selectivity of catalytic reactions. Although the potential for creating such specialized molecules from this compound is evident from fundamental chemical principles, specific examples of its use in the development of widely adopted reagents or ligands are not prevalent in the surveyed literature.
Chiral Auxiliaries Derived from Enantiopure Analogues
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org The effectiveness of a chiral auxiliary is largely dependent on its steric and electronic properties, which create a biased environment for the approach of reagents. Cyclohexyl-based structures are well-established as effective chiral auxiliaries, affording high diastereofacial selectivity in various carbon-carbon bond-forming reactions. sigmaaldrich.com
While this compound itself is achiral, its enantiopure analogues, if synthesized, could serve as precursors to novel chiral auxiliaries. The presence of a bulky cyclohexyl group attached to a quaternary carbon center is a key feature that could be exploited for stereocontrol. For instance, if one of the methyl groups were replaced with a different substituent in an enantioselective manner, the resulting chiral nitrile could be transformed into a variety of chiral auxiliaries.
The general strategy for employing a chiral auxiliary involves three main steps: attachment to the substrate, a diastereoselective reaction, and subsequent removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.org In the case of a chiral analogue of this compound, the nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine, which could then be coupled to a substrate. openstax.orglibretexts.org The sterically demanding cyclohexyl group would then be positioned to influence the facial selectivity of reactions such as alkylations, aldol (B89426) reactions, or Diels-Alder reactions. wikipedia.org
The development of new chiral auxiliaries is an ongoing area of research. For example, various racemic cyclohexyl-based chiral auxiliaries have been synthesized and evaluated for their effectiveness in asymmetric synthesis. researchgate.net The potential for enantiopure derivatives of this compound to contribute to this field warrants further investigation.
Ligand Design in Metal-Catalyzed Transformations
The nitrile group is a versatile functional group in organic synthesis and can act as a ligand in transition metal complexes. wikipedia.orgnih.gov Nitriles are generally considered weakly coordinating ligands, which can be advantageous as they are often labile and can be easily displaced by other ligands. wikipedia.org This property makes nitrile complexes useful as catalyst precursors.
In the context of this compound, the nitrile group could coordinate to a metal center. The steric bulk imposed by the adjacent cyclohexyl and methyl groups would significantly influence the coordination environment around the metal. This steric hindrance can play a crucial role in controlling the selectivity of catalytic reactions. For instance, bulky ligands can create a specific pocket around the metal's active site, influencing which substrate can bind and in what orientation, thereby leading to regioselective or stereoselective transformations.
Transition metal-catalyzed reactions are fundamental to modern organic synthesis, with applications ranging from cross-coupling reactions to hydrofunctionalizations. nih.gov The design of ligands is a key aspect of developing new and efficient catalysts. While phosphines and N-heterocyclic carbenes are the most common classes of ligands, the use of nitrile-containing ligands, particularly those with significant steric bulk, remains a less explored area with potential for new discoveries.
The interaction between a metal and a nitrile ligand can be described by a combination of σ-donation from the nitrogen lone pair to the metal and potential π-back-donation from the metal to the π* orbitals of the C≡N bond. nih.govunibo.it The electronic properties of the nitrile ligand, in addition to its steric profile, can thus be tuned to modulate the reactivity of the metal catalyst. The sterically hindered nature of this compound could lead to the formation of coordinatively unsaturated metal centers, which are often highly reactive and catalytically active.
Q & A
Q. What are the recommended synthetic routes for 2-Cyclohexyl-2-methylpropanenitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyanoalkylation. For example, reacting cyclohexylmagnesium chloride (Grignard reagent) with 2-methylpropanenitrile under anhydrous conditions at 0–5°C may yield the product. Optimize solvent polarity (e.g., THF vs. diethyl ether) to balance reaction kinetics and steric hindrance. Monitor purity via GC-MS or HPLC, as residual starting materials (e.g., unreacted nitrile precursors) can complicate downstream applications .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Confirm cyclohexyl proton environments (δ 1.0–2.5 ppm for axial/equatorial hydrogens) and nitrile carbon signals (~120 ppm in NMR).
- FT-IR : Validate the C≡N stretch (~2240 cm).
- Elemental analysis : Ensure %C and %N align with theoretical values (CHN).
Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Q. What are the primary stability considerations for storing this compound?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the nitrile group. Avoid exposure to moisture or strong bases, which may catalyze decomposition to carboxylic acids. Conduct periodic stability tests via TLC or HPLC to detect degradation products (e.g., cyclohexyl carboxylic acid derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reaction mechanisms involving this compound?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Compare to distinguish between SN1/SN2 pathways in substitution reactions.
- Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to simulate transition states and identify steric/electronic barriers.
- Isotopic labeling : Track -labeled nitrile groups to confirm retention or migration during reactions.
Contradictions often arise from solvent polarity or catalyst interactions; replicate experiments under strictly controlled conditions .
Q. What strategies are effective for studying the compound’s role in multi-step organic syntheses (e.g., pharmaceuticals)?
- Methodological Answer :
- Protecting group strategies : Use the nitrile as a masked amine (via reduction with LiAlH) in alkaloid synthesis.
- Cross-coupling reactions : Employ Pd-catalyzed cyanoalkylation with aryl halides to build complex heterocycles.
- Mechanistic probes : Introduce substituents on the cyclohexyl ring to study steric effects on reaction selectivity.
Document intermediates via in-situ IR or LC-MS to track pathway deviations .
Q. How do steric and electronic properties of this compound influence its reactivity in catalytic systems?
- Methodological Answer :
- Steric maps : Calculate Tolman cone angles or use molecular docking software to predict ligand behavior in metal complexes (e.g., Pd or Cu catalysts).
- Hammett analysis : Compare substituent effects on reaction rates in meta-/para-substituted derivatives.
- Electrochemical profiling : Conduct cyclic voltammetry to assess redox stability, critical for applications in electrosynthesis .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported spectroscopic data for this compound?
- Methodological Answer :
- Reference standards : Synthesize or procure a certified reference material (CRM) to calibrate instruments.
- Solvent effects : Note that NMR chemical shifts vary with deuterated solvents (e.g., CDCl vs. DMSO-d).
- Collaborative validation : Share raw data (FID files, chromatograms) via platforms like PubChem or Zenodo for peer verification .
Q. What experimental designs mitigate batch-to-batch variability in synthetic yields?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test interactions between temperature, catalyst loading, and solvent ratios.
- Process analytical technology (PAT) : Implement inline FT-IR or Raman spectroscopy for real-time monitoring.
- Statistical control charts : Track yield distributions across batches to identify outlier causes (e.g., impure reagents) .
Application-Specific Guidance
Q. What are the emerging applications of this compound in material science?
- Methodological Answer :
- Polymer precursors : Incorporate into acrylonitrile-based copolymers for enhanced thermal stability (TGA analysis recommended).
- Liquid crystals : Functionalize with mesogenic groups to study phase behavior via polarized optical microscopy (POM).
- Coordination polymers : Screen with transition metals (e.g., Zn, Cu) for porous material synthesis .
Q. How can researchers evaluate the compound’s toxicity profile for biomedical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
